molecular formula C10H6F16N4 B1351040 Perfluorosebacamidine CAS No. 865-94-1

Perfluorosebacamidine

Cat. No.: B1351040
CAS No.: 865-94-1
M. Wt: 486.16 g/mol
InChI Key: XHXXTJKMMCVPCP-UHFFFAOYSA-N
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Description

Perfluorosebacamidine, also known by its IUPAC name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanediimidamide, is a synthetic compound with the molecular formula C10H6F16N4. It is characterized by its high fluorine content, which imparts unique chemical properties such as high thermal stability and resistance to degradation .

Preparation Methods

The synthesis of Perfluorosebacamidine involves a multi-step reaction process. One of the common synthetic routes includes the following steps :

    Starting Material: Tetradecanedioic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-tetracosafluoro-.

    Step 1: Reaction with fluorosulfonic acid (FSO3H).

    Step 2: Treatment with ammonia (NH3) in diethyl ether.

    Step 3: Dehydration using phosphorus pentoxide (P2O5).

    Step 4: Final reaction with liquid ammonia (NH3).

These steps are carried out under controlled conditions to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Perfluorosebacamidine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are possible, where fluorine atoms can be replaced by other nucleophiles.

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Perfluorosebacamidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Perfluorosebacamidine involves its interaction with specific molecular targets. Its high fluorine content allows it to form strong interactions with various biomolecules, potentially altering their function. The exact pathways and molecular targets are still under investigation, but its unique chemical structure suggests it could interact with enzymes and receptors in novel ways .

Comparison with Similar Compounds

Perfluorosebacamidine can be compared with other perfluorinated compounds such as:

  • Perfluorooctane sulfonic acid (PFOS)
  • Perfluorooctanoic acid (PFOA)
  • Perfluorohexanesulfonic acid (PFHxS)
  • Perfluorononanoic acid (PFNA)
  • Perfluorobutanesulfonic acid (PFBS)

What sets this compound apart is its unique diimidamide structure, which provides distinct reactivity and stability compared to other perfluorinated compounds .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanediimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F16N4/c11-3(12,1(27)28)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2(29)30/h(H3,27,28)(H3,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXXTJKMMCVPCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(C(C(C(C(C(C(C(C(C(=N)N)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380015
Record name Perfluorosebacamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865-94-1
Record name Perfluorosebacamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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